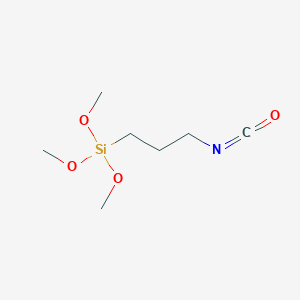

3-Isocyanatopropyltrimethoxysilane

Description

Overview of Bifunctional Organosilanes in Materials Science

Bifunctional organosilanes are a class of hybrid chemical compounds that have garnered significant attention in materials science due to their versatile properties and wide range of applications. researchgate.net These molecules are characterized by the presence of two different types of reactive functional groups within the same molecule. researchgate.net Typically, their structure can be represented by the general formula R-Si-(OX)₃, where 'R' is an organofunctional group and 'OX' is a hydrolyzable alkoxy group (such as methoxy (B1213986) or ethoxy). researchgate.net This dual functionality allows them to act as molecular bridges, or coupling agents, to form stable bonds between dissimilar materials, most notably between inorganic and organic materials. researchgate.nethengdasilane.com

The inorganic-reacting functionality stems from the alkoxysilane groups. These groups can undergo hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanols can then condense with hydroxyl groups present on the surfaces of inorganic substrates like glass, metals, and silica (B1680970), forming stable covalent siloxane (Si-O-Si) bonds. researchgate.netrsc.org Concurrently, the organofunctional group 'R' is designed to be compatible with and react with an organic polymer matrix. researchgate.net This organic-reacting group can be, for example, an amino, epoxy, or methacryloxy group. researchgate.netsilanecouplingagent.com This unique bridging capability has made bifunctional organosilanes indispensable as adhesion promoters, crosslinking agents, and surface modifiers in the development of advanced composite materials, coatings, and adhesives. researchgate.netresearchgate.net

Significance of Isocyanate and Alkoxysilane Functionalities

The specific combination of an isocyanate group and alkoxysilane groups within one molecule, as seen in 3-isocyanatopropyltrimethoxysilane, provides a powerful tool for materials scientists. The isocyanate group (-N=C=O) is a highly electrophilic functional group, making it very reactive towards a variety of nucleophiles. wikipedia.org This includes reactions with alcohols to form urethane (B1682113) linkages and with amines to form urea (B33335) linkages. wikipedia.orgresearchgate.net This reactivity is fundamental to the production of polyurethane polymers. wikipedia.org When a diisocyanate is reacted with a diol or polyol, polyurethane chains are formed. wikipedia.org

Simultaneously, the trimethoxysilane (B1233946) moiety [-Si(OCH₃)₃] provides the mechanism for bonding to inorganic surfaces. The methoxy groups are hydrolyzable, meaning they react with water to produce silanol groups. cfmats.comsinosil.com These silanol groups are then capable of condensing with other silanols or with hydroxyl groups on inorganic substrates, creating a durable, covalent siloxane network. researchgate.netcfmats.com The trimethoxy configuration of this compound allows for a rapid hydrolysis process, leading to a strong bond with the inorganic material. cfmats.com

This dual reactivity is the cornerstone of its utility. The molecule can effectively "couple" organic polymers containing active hydrogen (such as polyols or polyamines) to inorganic materials, enhancing adhesion and improving the mechanical and chemical properties of the resulting composite material. cfmats.comcfmats.com This makes it a key component in high-performance adhesives, sealants, and coatings. cfmats.comnih.gov

Historical Context of this compound Research

Research into organosilanes as coupling agents began to flourish in the mid-20th century, driven by the need to improve the performance of fiber-reinforced polymers. The development of this compound is part of the broader evolution of functionalized silanes tailored for specific polymer systems. Its primary application has been in the realm of polyurethane and other moisture-curing systems.

A significant area of application for this compound is in silyl-modified polymers, particularly silyl (B83357) modified polyurethane (SPUR) polymers. cfmats.comcfmats.com In these systems, the isocyanate group of the silane (B1218182) reacts with the hydroxyl-terminated backbone of a polyurethane prepolymer, while the silane end provides a moisture-curing mechanism. This technology allows for the formulation of sealants and adhesives with excellent durability and adhesion characteristics without the presence of free isocyanate monomers in the final product. researchgate.net

The synthesis of this compound has also been a subject of research, with methods developed to avoid the use of highly toxic phosgene (B1210022). One such method involves the reaction of 3-aminopropyltrimethoxysilane (B80574) with urea to form an intermediate, which is then converted to the isocyanate. google.com This approach offers a potentially safer and more environmentally friendly production route, making the compound more accessible for industrial applications. google.com

Recent research continues to explore the utility of this compound in novel applications. For instance, it has been used to functionalize graphene oxide, enhancing its dispersion in epoxy matrices and significantly improving the anti-corrosion properties of the resulting coatings. chemicalbook.commdpi.comresearchgate.net This demonstrates the compound's ongoing relevance in the development of advanced functional materials.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 15396-00-6 |

| Molecular Formula | C₇H₁₅NO₄Si |

| Molecular Weight | 205.28 g/mol nih.gov |

| Appearance | Colorless transparent liquid cfmats.com |

| IUPAC Name | (3-isocyanatopropyl)(trimethoxy)silane sigmaaldrich.com |

| Density | 1.020–1.080 g/cm³ cfmats.com |

| Refractive Index | 1.4190–1.4220 cfmats.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-isocyanatopropyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4Si/c1-10-13(11-2,12-3)6-4-5-8-7-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGBDYLOANULLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN=C=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065882 | |

| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15396-00-6 | |

| Record name | (3-Isocyanatopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isocyanato-3-trimethoxysilylpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015396006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (3-isocyanatopropyl)trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethoxysilyl)propyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ISOCYANATO-3-TRIMETHOXYSILYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LKG0E58XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Mechanistic Studies of 3 Isocyanatopropyltrimethoxysilane

Urea-Mediated Synthesis Pathway

The urea-mediated synthesis of 3-Isocyanatopropyltrimethoxysilane is typically a two-stage process. The first stage involves the reaction of 3-Aminopropyltrimethoxysilane (B80574) with urea (B33335) to form N-(3-(trimethoxysilyl)propyl)urea, also known as ureidopropylsilane. This reaction proceeds by nucleophilic attack of the primary amine group of the silane (B1218182) on a carbonyl carbon of urea, leading to the elimination of ammonia.

The second, and more critical, stage is the conversion of the ureidopropylsilane intermediate into this compound. This step involves a deamination reaction, effectively eliminating the terminal amino group of the urea moiety as ammonia, which results in the formation of the isocyanate group. This transformation can be achieved through thermal decomposition or, more commonly, with the aid of catalysts and acid promoters under controlled conditions.

Deamination Reaction Mechanisms

The term "deamination" in this context refers to the elimination of the terminal NH2 group from the ureido intermediate to form the isocyanate. While patents describe this as a deamination step, the underlying chemical mechanism is more accurately described as an intramolecular elimination or decomposition. Theoretical and practical studies suggest two primary mechanistic pathways for this conversion:

Thermal Decomposition: In the absence of catalysts, N-substituted ureas can undergo thermal decomposition to yield an isocyanate and an amine. Theoretical studies on similar alkyl ureas suggest this process can occur via a unimolecular, four-center pericyclic reaction. semanticscholar.orgacs.org In this mechanism, a hydrogen atom from the terminal nitrogen is transferred to the nitrogen atom attached to the propyl chain, proceeding through a cyclic transition state. This concerted bond rearrangement results in the cleavage of the carbon-nitrogen bond, releasing ammonia and forming the isocyanate functional group.

Acid-Catalyzed Elimination: Industrial processes often employ an acid, such as diluted sulfuric acid, to facilitate the reaction. google.com In this pathway, the acid acts as a catalyst by protonating the terminal amino group of the ureidopropylsilane intermediate. This protonation converts the amino group (-NH2) into a much better leaving group, ammonium (-NH3+). Following protonation, an intramolecular nucleophilic attack by the carbonyl oxygen or a concerted elimination process leads to the formation of the stable isocyanate group and the release of an ammonium salt (e.g., ammonium sulfate).

Cyclization and Isocyanate Formation Kinetics

Detailed kinetic studies with specific rate constants and activation energies for the conversion of ureidopropyltrimethoxysilane to this compound are not extensively documented in publicly available literature. However, the kinetics of the process are known to be highly dependent on several factors, primarily temperature and the presence of catalysts.

Catalytic Effects in Urea-Mediated Synthesis

To enhance the rate and efficiency of the conversion of the ureidopropylsilane intermediate, various catalysts are employed. The patent literature specifies the use of copper-based catalysts for the deamination step. google.com These catalysts are introduced after the initial formation of the ureidopropylsilane.

Examples of Effective Catalysts:

Cupric oxide (CuO)

Cupric chloride (CuCl2)

Cuprous chloride (CuCl)

Copper sulfate (B86663) (CuSO4)

The catalytic mechanism likely involves the coordination of the copper ion with the ureido intermediate. This coordination can activate the substrate by weakening the C-N bond of the terminal amino group, thereby lowering the activation energy required for its cleavage. This facilitation of bond breaking significantly accelerates the rate of ammonia elimination and subsequent isocyanate formation, allowing the reaction to proceed efficiently under milder conditions than would be required for purely thermal decomposition. The typical loading of these catalysts is low, generally in the range of 0.5% to 1.5% by weight relative to the initial 3-Aminopropyltrimethoxysilane reactant. google.com

Optimized Reaction Conditions for Maximizing Yield and Purity

The yield and purity of the final this compound product are highly sensitive to the reaction conditions. Precise control over temperature and pressure is essential for maximizing conversion while minimizing side reactions, such as self-polymerization of the isocyanate product.

Temperature is a critical parameter throughout the synthesis. The process is typically divided into two temperature stages corresponding to the two main reaction steps.

Stage 1 (Ureidopropylsilane Formation): The initial reaction between 3-Aminopropyltrimethoxysilane and urea is conducted at a temperature range of 65°C to 95°C . google.com This temperature is sufficient to promote the condensation reaction and initial removal of ammonia without causing premature decomposition of the desired intermediate.

Stage 2 (Isocyanate Formation): After the addition of the catalyst and sulfuric acid, the temperature is controlled in the range of 75°C to 95°C . google.com This elevated temperature provides the necessary energy for the catalyzed elimination of ammonia to form the isocyanate. Maintaining the temperature within this optimal window is crucial for achieving a high reaction rate while avoiding thermal degradation or unwanted side reactions.

Table 1: Temperature Conditions in Urea-Mediated Synthesis

| Reaction Stage | Parameter | Value | Reference |

|---|---|---|---|

| Ureidopropylsilane Formation | Temperature | 65 - 95 °C | google.com |

| Isocyanate Formation | Temperature | 75 - 95 °C | google.com |

According to Le Chatelier's principle, the removal of a product from a reaction at equilibrium will shift the equilibrium to favor the forward reaction. In the urea-mediated synthesis of this compound, ammonia is a byproduct in both the initial formation of the ureidopropylsilane and its subsequent conversion to the isocyanate.

To maximize the yield, this ammonia must be continuously and efficiently removed from the reaction system. This is achieved by conducting the reaction under reduced pressure. A vacuum in the range of -0.08 to -0.09 MPa is applied. google.com This has two primary benefits:

It lowers the boiling point of ammonia, facilitating its removal from the reaction mixture as a gas.

The continuous removal of ammonia shifts the reaction equilibrium towards the products, driving the reaction to completion and maximizing the yield of this compound.

The reaction is considered complete when the evolution of ammonia gas (observed as bubbling in the system) ceases. google.com

Table 2: Vacuum Conditions for Ammonia Removal

| Parameter | Value | Purpose | Reference |

|---|---|---|---|

| Vacuum Pressure | -0.08 to -0.09 MPa | Continuous removal of ammonia byproduct to drive reaction equilibrium | google.com |

Reaction Time Optimization for Complete Conversion

The optimization of reaction time is a crucial factor in ensuring the complete conversion of reactants to this compound, thereby maximizing yield and purity. The synthesis is typically a multi-step process, with the deamination stage being particularly time-sensitive.

In one established method, the initial deamination reaction is conducted over a period of 6 to 10 hours. google.com This timeframe is essential to ensure the reaction between 3-aminopropyltrimethoxysilane and urea proceeds to completion, forming the intermediate N-(3-trimethoxysilylpropyl)urea. Following the deamination, the subsequent cyclization and isocyanate formation step, which involves the dropwise addition of a diluted acid, is controlled over a period of 4 to 6 hours. google.com

Research has shown that insufficient reaction times can lead to incomplete conversion, resulting in a lower yield of the desired product. Conversely, excessively long reaction times may not significantly increase the yield and could lead to the formation of undesirable side products, complicating the purification process. The optimal reaction time is therefore a balance between achieving maximum conversion and minimizing the potential for side reactions.

Table 1: Reaction Time Parameters for this compound Synthesis

| Synthesis Stage | Reaction Time (hours) | Temperature (°C) | Pressure |

|---|---|---|---|

| Deamination | 6 - 10 | 65 - 95 | -0.08 to -0.09 MPa |

| Acid Addition | 4 - 6 | 75 - 95 | Atmospheric |

Stoichiometric Considerations of Urea-to-Silane Molar Ratio

The stoichiometry of the reactants, specifically the molar ratio of urea to 3-aminopropyltrimethoxysilane, is a determining factor in the efficiency of the synthesis. An optimal molar ratio ensures that the primary amine groups of the silane are effectively converted without an excessive surplus of urea, which could lead to side reactions or complicate purification.

In a common synthesis protocol, the mass ratio of 3-aminopropyltrimethoxysilane to urea is specified in the range of 1:0.30 to 1:0.35. google.com To understand the molar relationship, we can convert these mass ratios using the molecular weights of the compounds.

Molecular Weight of 3-aminopropyltrimethoxysilane: ~179.29 g/mol

Molecular Weight of Urea: ~60.06 g/mol

Based on these values, a mass ratio of 1:0.30 corresponds to a molar ratio of approximately 1:0.89, while a mass ratio of 1:0.35 equates to a molar ratio of roughly 1:1.04. This suggests that a urea-to-silane molar ratio of approximately 1:1 is considered optimal for this synthesis. This near-equimolar ratio is intended to drive the reaction towards the formation of the desired N-(3-trimethoxysilylpropyl)urea intermediate.

Table 2: Urea-to-Silane Stoichiometry Conversion

| Mass Ratio (Silane:Urea) | Molar Ratio (Silane:Urea) |

|---|---|

| 1:0.30 | ~1:0.89 |

| 1:0.35 | ~1:1.04 |

Catalyst Concentration and Its Impact on Cyclization Kinetics

The catalyst plays a pivotal role in the synthesis of this compound, specifically in facilitating the deamination and subsequent cyclization to form the isocyanate group. The concentration of the catalyst directly influences the kinetics of these reactions.

Commonly used catalysts for this process include copper compounds such as cupric oxide, cupric chloride, cuprous chloride, and copper sulfate, with copper sulfate being a preferred option. google.com The concentration of the catalyst is typically maintained between 0.5% and 1.5% of the weight of the 3-aminopropyltrimethoxysilane. google.com

Industrial-Scale Production Protocols

The industrial-scale production of this compound requires careful management of reactor setup and operational parameters to ensure safety, efficiency, and product quality.

Reactor Setup and Operational Parameters

For industrial production, a glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating and cooling system, a vacuum source, and a condenser is typically employed. The reactor must be capable of handling the corrosive nature of some of the reactants and byproducts.

Key operational parameters include:

Temperature: The deamination phase is conducted at a temperature range of 65°C to 95°C. google.com The subsequent acid addition and cyclization step is carried out between 75°C and 95°C. google.com

Pressure: A vacuum of -0.08 to -0.09 MPa is applied during the deamination phase to facilitate the removal of ammonia gas, which drives the reaction to completion. google.com

Agitation: Continuous stirring is essential to ensure proper mixing of the reactants and uniform heat distribution throughout the reaction mixture.

Reactant Charging and Deamination Phase Management

The charging of reactants into the reactor is a critical first step. Typically, 3-aminopropyltrimethoxysilane, dry urea, and a solvent such as dimethyl sulfoxide (B87167) are loaded into the reactor. google.com A small amount of trimethyl orthoacetate may also be added. google.com

Once the reactants are charged, the mixture is heated under vacuum while being stirred. The deamination phase commences as the temperature rises, leading to the evolution of ammonia gas. This phase is carefully managed for 6 to 10 hours, or until the cessation of obvious bubble formation, indicating the completion of the deamination reaction. google.com

Catalyst Introduction and Acid Quenching Procedures

Following the deamination phase, the catalyst is introduced into the reactor. google.com Subsequently, a diluted acid, such as sulfuric acid mixed with dimethyl sulfoxide, is added dropwise to the reaction mixture over a period of 4 to 6 hours. google.com This step facilitates the cyclization and formation of the isocyanate group.

The reaction is carefully monitored, and the addition of the acid is stopped once the pH of the system reaches a value between 6 and 7. At this point, the reaction is considered complete. The mixture is then cooled to below 50°C. The "quenching" in this context refers to the cessation of the reaction by stopping the addition of the acid and cooling the mixture. The resulting ammonium salt and other solid byproducts are then removed by filtration. The final product, this compound, is isolated and purified from the filtrate via vacuum distillation. google.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-aminopropyltrimethoxysilane |

| Urea |

| N-(3-trimethoxysilylpropyl)urea |

| Dimethyl sulfoxide |

| Trimethyl orthoacetate |

| Cupric oxide |

| Cupric chloride |

| Cuprous chloride |

| Copper sulfate |

| Sulfuric acid |

Purification and Isolation Techniques

The final purity of this compound is critical for its subsequent applications, necessitating effective purification and isolation techniques. The most commonly employed methods are filtration and vacuum distillation (or rectification).

Following the synthesis reaction, the crude product mixture typically contains the desired silane, unreacted starting materials, catalysts, solvents, and byproducts. The initial step in purification is often filtration to remove solid materials, such as precipitated salts (e.g., ammonium salts) or catalysts. This is generally performed after cooling the reaction mixture.

The primary method for isolating and purifying the this compound from the liquid filtrate is vacuum distillation. This technique is well-suited for separating the target compound from less volatile impurities and solvents. The process involves heating the liquid mixture under reduced pressure, which lowers the boiling point of the compound, allowing it to vaporize and be collected as a purified, colorless liquid. One patented method describes a process that, after desolventizing, evaporates the product under reduced pressure to yield a colorless transparent liquid with a purity of 97-98%. Another preparation method also specifies that the final product is obtained through filtration and rectification separation.

In some synthesis routes, particularly those designed to be solvent-free, the crude product is directly subjected to vacuum rectification to achieve a high conversion rate and obtain the target product without the introduction of catalysts or organic solvents.

| Technique | Purpose | Stage of Use | Reference |

| Filtration | Removal of solid impurities (e.g., catalysts, salts) | Post-reaction, before distillation | |

| Vacuum Distillation / Rectification | Separation of the final product from solvents, unreacted materials, and liquid byproducts | Final purification step |

Alternative Synthesis Routes

While several methods exist for the synthesis of this compound, research has focused on developing alternative routes that offer improved safety, efficiency, and milder reaction conditions compared to traditional methods.

Reaction of 3-Chloropropyltriethoxysilane with Potassium Cyanate

A traditional method for synthesizing the analogous 3-isocyanatopropyltriethoxysilane (B1197299) involves the nucleophilic substitution reaction between 3-chloropropyltriethoxysilane and an alkali metal cyanate, such as potassium cyanate (KOCN). This reaction is typically conducted in a polar aprotic solvent.

The underlying mechanism is a classic SN2 pathway, where the cyanate ion acts as the nucleophile and displaces the chloride leaving group on the propyl chain of the silane. This substitution yields the desired isocyanate functional group. While this method utilizes readily available starting materials, it can be disadvantaged by the need for harsh reaction conditions, such as elevated temperatures, which may lead to the formation of unwanted byproducts. The same principle is applicable for the synthesis of this compound, starting from 3-chloropropyltrimethoxysilane.

Isocyanate-Functionalization of Organosilanes

This category encompasses methods that introduce the isocyanate group onto a pre-existing organosilane precursor. These routes are often favored as they can avoid the use of more hazardous reagents like phosgene (B1210022).

Urea-Mediated Synthesis: This process utilizes 3-aminopropyltrimethoxysilane and urea as the primary raw materials. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and involves heating the mixture under vacuum conditions. An intermediate, (ureido)propyl silane, is formed first. Subsequently, a catalyst (e.g., cupric oxide, copper sulfate) is added, and deamination is induced with diluted sulfuric acid to generate the isocyanate group and a sulfate salt. The final product is then isolated by filtration and vacuum rectification. This method is considered advantageous due to its simple and available raw materials, mild reaction conditions, and suitability for industrial production. A specific example yielded a product of 96.5%.

Synthesis from Carbamate Precursors: Another significant pathway starts with a carbamate-functionalized silane, specifically [3-(trimethoxysilyl)propyl] methyl carbamate. In one variation, this precursor is reacted with methyl trichlorosilane in an organic solvent like toluene and in the presence of an organic base such as triethylamine. The reaction proceeds via a σ-rearrangement under nitrogen protection. After the reaction is complete, the mixture is filtered, and the solvent is removed. The final product is then purified by vacuum distillation, achieving yields of 95-96% and a purity of 97-98%. This one-step synthesis is noted for its simplicity and easily controllable reaction temperature.

| Synthesis Pathway | Starting Materials | Key Features | Advantages | Disadvantages |

| Nucleophilic Substitution | 3-Chloropropyltrimethoxysilane, Potassium Cyanate | SN2 reaction mechanism in a polar aprotic solvent. | Utilizes readily available starting materials. | Can require harsh conditions and may produce byproducts. |

| Urea-Mediated Synthesis | 3-Aminopropyltrimethoxysilane, Urea | Two-step process involving a ureidopropylsilane intermediate and catalytic deamination. | Raw materials are simple and inexpensive; mild reaction conditions; suitable for industrial scale-up; high yields reported. | Reaction time can be long, and separation of the product from the solvent can be difficult. |

| Carbamate Precursor Rearrangement | [3-(Trimethoxysilyl)propyl] methyl carbamate, Methyl trichlorosilane | One-step σ-rearrangement reaction. | Simple process; production safety; easily controllable temperature; high yield and purity. | Requires synthesis of the carbamate precursor. |

| High-Temperature Carbamate Cracking | Carbamate organoalkoxysilane | High-temperature (300-500 °C) cracking process. | Improved safety compared to phosgenation. | High energy consumption; potential for isocyanate self-polymerization, affecting yield; difficult to control. |

Chemical Reactivity and Reaction Pathways of 3 Isocyanatopropyltrimethoxysilane

Reactivity of the Isocyanate Group

The isocyanate group (-N=C=O) is known for its high reactivity towards nucleophiles, particularly compounds containing active hydrogen atoms. This reactivity is central to its function in forming stable covalent bonds with organic polymers and other molecules.

Formation of Urea (B33335) Linkages with Amines and Hydroxyls

The isocyanate group readily reacts with primary and secondary amines through a nucleophilic addition reaction to form stable urea linkages (-NH-CO-NH-). scirp.org This reaction is typically rapid and quantitative, proceeding under mild conditions. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.

Similarly, the isocyanate group can react with hydroxylamines, although the primary reaction pathway is typically with the amine functionality. The reaction with water, which contains hydroxyl groups, initially forms an unstable carbamic acid intermediate that then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reactivity with ambient moisture is a critical consideration in the handling and application of isocyanate-containing compounds.

Urethane (B1682113) Formation with Alcohols

A cornerstone of polyurethane chemistry, the reaction between an isocyanate and an alcohol, yields a urethane linkage (-NH-CO-O-). researchgate.net This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. nih.govnih.gov The reaction can be catalyzed by various compounds, including tertiary amines and organometallic catalysts, to increase the reaction rate. google.com The formation of urethane bonds is fundamental to the synthesis of a wide range of polymers, with 3-isocyanatopropyltrimethoxysilane serving to introduce alkoxysilane functionality into these polymer backbones. google.com

A kinetic and mechanistic study on the alcoholysis of phenyl isocyanate revealed that the reaction can proceed through a two-step mechanism, particularly when there is an excess of isocyanate. nih.gov This involves the formation of an allophanate (B1242929) intermediate which then leads to the final urethane product. nih.gov

Reaction with Thiols

The isocyanate group also reacts with thiols (mercaptans) to form thiourethane (or thiocarbamate) linkages (-NH-CO-S-). chemicalbook.com This reaction is analogous to the reaction with alcohols, with the sulfur atom of the thiol group acting as the nucleophile. The reaction with thiols is an important pathway for the functionalization of various sulfur-containing polymers and surfaces. google.com

Role in Silane-Terminated Polymer Synthesis (MS Polymers, SPUR Polymers)

This compound is a key reagent in the production of silane-terminated polymers, such as Modified Silicone (MS) polymers and Silyl-Terminated Polyurethanes (SPUR). cfmats.comcfmats.comscirp.org These polymers are the basis for high-performance adhesives, sealants, and coatings that cure upon exposure to atmospheric moisture. chemicalbook.commade-in-china.commade-in-china.com

In the synthesis of SPUR polymers, a polyurethane prepolymer with terminal hydroxyl or isocyanate groups is first prepared. google.comnih.gov If the prepolymer is hydroxyl-terminated, it is then reacted with this compound. The isocyanate group of the silane (B1218182) reacts with the terminal hydroxyl groups of the polyurethane to form urethane linkages, thereby capping the polymer chains with trimethoxysilyl groups. scirp.orggoogle.com This process results in a polymer that combines the desirable properties of polyurethanes, such as toughness and elasticity, with the moisture-curing mechanism and adhesion characteristics of silicones. nih.gov

MS polymers are typically based on a polyether backbone. The trimethoxysilyl groups are introduced at the ends of the polyether chains, often through a reaction involving an isocyanate-functional silane like this compound. The resulting silyl-terminated polymer cures in the presence of moisture and a catalyst, forming a stable, crosslinked siloxane network. specialchem.com

Hydrolysis and Condensation of Alkoxysilyl Groups

The trimethoxysilyl group [-Si(OCH₃)₃] of this compound is susceptible to hydrolysis and condensation reactions. This reactivity allows for the formation of a durable, inorganic siloxane network upon exposure to moisture, which is responsible for the compound's ability to act as a coupling agent and adhesion promoter. entrepreneur-cn.com

Formation of Silanols via Hydrolysis in Presence of Moisture

In the presence of water, the methoxy (B1213986) groups (-OCH₃) of the trimethoxysilyl moiety undergo hydrolysis to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. chemicalbook.comsinosil.com This reaction is the initial and critical step in the curing process of materials formulated with this silane. specialchem.com

The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the presence of catalysts. bohrium.commdpi.com The hydrolysis reaction is generally faster than the subsequent condensation step. researchgate.net The resulting silanols are highly reactive and can participate in condensation reactions with other silanols or with hydroxyl groups on the surface of inorganic substrates. csic.es

Hydrolysis: The alkoxysilane reacts with water to form silanols.

Condensation: The silanols react with each other to form stable siloxane (Si-O-Si) bonds, creating a crosslinked, three-dimensional network. sinosil.comresearchgate.net

This dual reactivity, combining the organic reactions of the isocyanate group with the inorganic crosslinking of the alkoxysilyl group, makes this compound a highly effective adhesion promoter and surface modifier. myskinrecipes.com

Interactive Data Table: Reactivity of this compound Functional Groups

| Functional Group | Reactant | Linkage Formed | Application Area |

| Isocyanate (-NCO) | Amines (-NH₂) | Urea | Polymer Modification, Adhesives |

| Isocyanate (-NCO) | Alcohols (-OH) | Urethane | SPUR Polymer Synthesis, Coatings |

| Isocyanate (-NCO) | Thiols (-SH) | Thiourethane | Surface Functionalization |

| Trimethoxysilyl [-Si(OCH₃)₃] | Water (H₂O) | Silanol (-SiOH) | Moisture Curing, Adhesion Promotion |

| Silanol (-SiOH) | Silanol (-SiOH) | Siloxane (Si-O-Si) | Crosslinking, Network Formation |

Siloxane Formation (Si-O-Si Bonds) via Condensation

The formation of a durable, cross-linked polysiloxane network is a critical feature of this compound's reactivity. This process occurs through a two-step mechanism: hydrolysis followed by condensation. nih.gov

First, in the presence of moisture, the methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form reactive silanol groups (-Si-OH). cfmats.com This initial step is essential for activating the molecule for subsequent cross-linking.

Once silanol groups are formed, a condensation reaction proceeds. nih.gov This involves the reaction between two silanol groups, which eliminates a molecule of water to form a stable siloxane bond (Si-O-Si). Alternatively, a silanol group can react with a remaining methoxy group, eliminating a molecule of methanol to form the same siloxane linkage. This step-by-step condensation builds a three-dimensional network. nih.govpowerchemical.com

The degree of condensation can be characterized by the number of siloxane bonds formed per silicon atom. These are often denoted as T¹, T², and T³ structures, which correspond to single, double, and triple siloxane linkages, respectively. researchgate.net This process results in a robust, cross-linked inorganic polymer structure that provides a stable foundation for adhesion. researchgate.net

Hydrolysis Rate in Comparison to Triethoxysilyl Analogs

The rate of hydrolysis is a key parameter that influences the handling and application of alkoxysilanes. This compound, with its trimethoxy groups, is characterized by a rapid hydrolysis rate. cfmats.comentrepreneur-cn.com This quick reaction can be advantageous for applications requiring fast curing and bond formation.

In contrast, its triethoxysilyl analog, 3-Isocyanatopropyltriethoxysilane (B1197299), hydrolyzes at a significantly slower rate. cfmats.comgelest.com The bulkier ethoxy groups (-OCH₂CH₃) provide greater steric hindrance and have different electronic effects compared to methoxy groups, which slows down the reaction with water. This slower hydrolysis provides a longer working time, or "open time," which is beneficial in formulations where extended shelf stability or a more controlled curing process is required. powerchemical.com

| Property | This compound | 3-Isocyanatopropyltriethoxysilane |

| Molecular Formula | C₇H₁₅NO₄Si entrepreneur-cn.com | C₁₀H₂₁NO₄Si gelest.com |

| Molecular Weight | 205.28 g/mol entrepreneur-cn.com | 247.37 g/mol gelest.com |

| Hydrolyzable Group | Trimethoxy (-Si(OCH₃)₃) cfmats.com | Triethoxy (-Si(OCH₂CH₃)₃) cfmats.com |

| Relative Hydrolysis Rate | Rapid cfmats.com | Slow powerchemical.comcfmats.comgelest.com |

| Key Feature | Fast Curing entrepreneur-cn.com | High Stability, Longer "Open Time" powerchemical.comcfmats.com |

Dual Reactivity in Interfacial Bonding

This compound is a classic example of a silane coupling agent, a class of molecules designed to bridge inorganic and organic materials. Its effectiveness stems from its dual chemical nature, possessing two distinct types of reactive functional groups within a single molecule. cfmats.com

The Isocyanate Group (-NCO): This organofunctional group is highly reactive towards materials containing active hydrogen atoms, such as organic polymers with hydroxyl (-OH), amine (-NH₂), or urethane groups. cfmats.comentrepreneur-cn.com

The Trimethoxysilyl Group (-Si(OCH₃)₃): This inorganic-functional group is hydrolyzable. cfmats.com After hydrolysis to silanols, it can form strong, covalent bonds with the surfaces of inorganic substrates like glass, metals, and ceramics, which are typically rich in hydroxyl groups. entrepreneur-cn.comcfmats.com

This bifunctionality allows the molecule to act as a molecular link, creating a strong and durable connection at the interface where two dissimilar materials meet. researchgate.net

Covalent Bonding between Organic Polymers and Inorganic Substrates

The primary function of this compound is to create a continuous chain of covalent bonds from an inorganic substrate to an organic polymer matrix. researchgate.net

On the inorganic side, the process begins with the hydrolysis of the trimethoxy groups into silanols (-Si-OH) upon exposure to surface moisture on the substrate. These silanols then undergo a condensation reaction with the hydroxyl groups (M-OH) present on the surface of the inorganic material (e.g., glass, metal oxide). This reaction forms stable, covalent metallo-siloxane bonds (M-O-Si), effectively grafting the silane molecule onto the inorganic surface. researchgate.net

On the organic side, the isocyanate group (-NCO) at the other end of the molecule's propyl chain reacts with a suitable functional group on the polymer chain. cfmats.com For instance, it readily reacts with the hydroxyl groups of a polyol or the amine groups of a polyamide or epoxy curing agent to form stable urethane or urea linkages, respectively. This reaction covalently bonds the polymer matrix to the silane, which is already anchored to the inorganic substrate.

Mechanism of Action in Adhesion and Coupling

The process unfolds as follows:

| Step | Action | Description |

| 1. Migration & Hydrolysis | Silane moves to the inorganic interface. | The trimethoxy groups of the silane hydrolyze into reactive silanol groups (-Si-OH) using water present at the substrate surface. cfmats.compowerchemical.com |

| 2. Substrate Bonding | Formation of inorganic bonds. | The newly formed silanol groups condense with hydroxyl groups on the inorganic substrate, forming strong, covalent M-O-Si bonds. researchgate.net |

| 3. Siloxane Cross-linking | Formation of an interfacial layer. | The silanol groups of adjacent silane molecules condense with each other to form a cross-linked Si-O-Si network parallel to the substrate surface. This creates a durable, hydrophobic, and chemically resistant interlayer. powerchemical.com |

| 4. Polymer Interpenetration & Reaction | Formation of organic bonds. | The organic polymer matrix diffuses into this silane interlayer. The isocyanate (-NCO) functional groups react with the polymer chains, forming covalent urethane or urea bonds and completing the chemical bridge. cfmats.comentrepreneur-cn.com |

This integrated mechanism ultimately results in significantly improved adhesion, coupling, and dispersion of inorganic fillers or reinforcements within a polymer matrix. cfmats.com

Advanced Characterization Methodologies for 3 Isocyanatopropyltrimethoxysilane and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are fundamental in the characterization of 3-Isocyanatopropyltrimethoxysilane. These techniques allow for the precise identification of functional groups, confirmation of atomic structures, and analysis of surface chemistry.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification (e.g., -NCO, -Si-O-C)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the key functional groups within this compound and tracking its chemical transformations. The presence of the isocyanate group (-N=C=O) is confirmed by a strong, characteristic absorption band. This peak is typically observed in the range of 2200-2250 cm⁻¹. researchgate.net For instance, studies on (3-isocyanatopropyl)triethoxysilane, a closely related compound, show this characteristic band clearly, confirming the successful silanization of surfaces. researchgate.net

Another critical functional group is the Si-O-C linkage of the methoxysilyl group. The stretching vibration of this bond is found in the fingerprint region of the spectrum, with a notable absorption peak around 1080 cm⁻¹. The analysis of the region between 900 cm⁻¹ and 1300 cm⁻¹ is often used to confirm the chemical bonding between the silane (B1218182) and a substrate material. sciopen.com Additionally, the aliphatic -CH₂- groups of the propyl chain exhibit stretching vibration modes, which are typically found around 2900 cm⁻¹. researchgate.net The disappearance or shifting of the isocyanate peak is a clear indicator of the compound's reaction, for example, in the formation of urethane (B1682113) linkages.

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretching | ~2250 | researchgate.net |

| Propyl Chain (-CH₂) | Stretching | ~2900 | researchgate.net |

| Silane Ether (Si-O-C) | Stretching | ~1080 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure of this compound. By analyzing different nuclei (¹H, ¹³C, ²⁹Si), a comprehensive picture of the molecule can be constructed.

¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. For this compound, distinct signals are expected for the protons of the methoxy (B1213986) groups and the three different methylene (B1212753) groups of the propyl chain.

The methoxy protons (-OCH₃) are expected to appear as a singlet due to their chemical equivalence. The protons of the propyl chain (-CH₂CH₂CH₂-) will present as three distinct multiplets. The methylene group adjacent to the silicon atom (Si-CH₂) will be the most upfield, followed by the central methylene group (-CH₂-), and finally the methylene group adjacent to the isocyanate group (-CH₂-NCO), which will be the most downfield due to the electron-withdrawing effect of the isocyanate. In a derivative where the isocyanate has reacted to form a urethane, the chemical shift for the protons on the carbon adjacent to the resulting -NH- group is observed around δ 4.27 ppm. rsc.org

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -Si-O-CH₃ | ~3.6 | Singlet |

| -CH₂-NCO | ~3.5 | Triplet |

| -CH₂- | ~1.7 | Multiplet |

| Si-CH₂- | ~0.7 | Triplet |

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. For this compound, five distinct signals are expected: one for the methoxy carbon, three for the propyl chain carbons, and one for the isocyanate carbon. The isocyanate carbon (-N=C=O) is highly deshielded and appears significantly downfield. A reported value for a related structure places this carbon at approximately δ 168.80 ppm. researchgate.net The methoxy carbon appears around δ 50 ppm, while the carbons of the propyl chain resonate at the most upfield positions.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -N=C=O | ~168.8 |

| -Si-O-CH₃ | ~50.5 |

| -CH₂-NCO | ~43.5 |

| -CH₂- | ~23.0 |

| Si-CH₂- | ~7.5 |

²⁹Si NMR spectroscopy is uniquely suited for studying the silicon environment and is crucial for understanding the hydrolysis and condensation reactions of this compound. The chemical shift of the silicon atom is highly sensitive to its bonding environment. In its monomeric, unhydrolyzed form, the silicon atom in a trimethoxysilane (B1233946), designated as a T⁰ species (a silicon atom with three alkoxy substituents and no Si-O-Si bonds), shows a characteristic chemical shift. For example, neat methyltrimethoxysilane (B3422404) (MTMS) has a reported chemical shift of -42.2 ppm. researchgate.net

Upon hydrolysis and condensation, the methoxy groups are replaced by hydroxyl groups and then form siloxane (Si-O-Si) bridges. This creates different structural units, denoted as T¹, T², and T³, corresponding to a silicon atom bonded to one, two, or three other silicon atoms through oxygen bridges, respectively. These species have distinct chemical shifts, typically found in the range of -50 to -70 ppm. For instance, T¹ species appear around -50 ppm, T² species around -58 ppm, and fully condensed T³ species around -68 ppm. researchgate.net The degree of condensation of the resulting siloxane network can be quantified by integrating the peak areas of these different T-species. researchgate.net

Typical ²⁹Si NMR Chemical Shifts for Siloxane Structures

| Silicon Species | Description | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| T⁰ | Monomer, R-Si(OR')₃ | -40 to -45 | researchgate.net |

| T¹ | Chain End, R-Si(OR')₂(O-Si) | -48 to -52 | researchgate.net |

| T² | Linear Unit, R-Si(OR')(O-Si)₂ | -56 to -61 | researchgate.net |

| T³ | Fully Condensed, R-Si(O-Si)₃ | -64 to -71 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. When this compound is applied as a coating or surface modifier, XPS is invaluable for confirming its presence and characterizing its interaction with the substrate.

High-resolution scans of specific elemental regions provide detailed chemical state information. The Si 2p spectrum can be deconvoluted to identify various silicon bonds. For example, peaks corresponding to Si-C bonds are found around 102.5 eV, while Si-O-C bonds appear at approximately 101.3 eV. rsc.org The formation of a siloxane network (Si-O-Si) on a surface results in a peak around 103.0 eV. mdpi.com

The N 1s spectrum is used to identify the nitrogen of the isocyanate group. In urethane linkages formed from the reaction of the isocyanate, the N 1s peak is observed at a binding energy of approximately 400.4 eV. Analysis of the N 1s peak can definitively confirm the covalent attachment and reaction of the silane on a surface.

Typical XPS Binding Energies for this compound and its Derivatives

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Si 2p | Si-C | ~102.5 | rsc.org |

| Si 2p | Si-O-C | ~101.3 | rsc.org |

| Si 2p | Si-O-Si | ~103.0 | mdpi.com |

| N 1s | -N=C=O (in urethane) | ~400.4 | |

| C 1s | C-Si | ~283.9 | |

| O 1s | Si-O | ~533.0 | mdpi.com |

UV-Visible Spectroscopy for Adsorption/Desorption Kinetics

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying the adsorption and desorption kinetics of this compound (ICPMS) and its derivatives on various substrates. nih.govthermofisher.com This technique relies on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. thermofisher.com By monitoring the changes in the absorbance of a solution containing the silane over time, the rate at which it is adsorbed onto a surface or desorbed from it can be determined. thermofisher.comresearchgate.net

The process typically involves preparing a solution of the silane and a suspension of the adsorbent material. The UV-Vis spectrum of the solution is recorded at different time intervals. As the silane adsorbs onto the substrate, its concentration in the solution decreases, leading to a corresponding decrease in the absorbance at its characteristic wavelength. researchgate.net Conversely, for desorption studies, a substrate with pre-adsorbed silane is placed in a fresh solvent, and the increase in the silane concentration in the solution is monitored over time.

Kinetic models, such as pseudo-first-order and pseudo-second-order models, can be applied to the collected data to elucidate the mechanism of adsorption. researchgate.net The Langmuir and Freundlich isotherm models are also commonly used to describe the equilibrium characteristics of the adsorption process. researchgate.net These studies are crucial for understanding the interaction between the silane and the substrate, which is essential for optimizing the performance of ICPMS as a coupling agent and surface modifier.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition behavior of this compound and materials modified with it. researchgate.netwitpress.commdpi.comlinseis.com TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. linseis.comyoutube.com This analysis provides critical information about the temperatures at which the material degrades, the extent of degradation, and the nature of the decomposition products. youtube.com

When analyzing ICPMS-modified materials, the TGA curve typically shows distinct weight loss steps. The initial weight loss at lower temperatures (generally below 200°C) is often attributed to the evaporation of moisture or residual solvents. researchgate.net The subsequent weight loss at higher temperatures corresponds to the decomposition of the organic silane molecule itself. researchgate.net For instance, the decomposition of the propyl-isocyanate group and the methoxy groups will occur at specific temperature ranges, providing insight into the thermal stability of the silane coating. acs.org

By comparing the TGA curves of an unmodified substrate with that of the ICPMS-modified substrate, the amount of silane grafted onto the surface can be quantified. researchgate.net Furthermore, the thermal stability of the modified material can be evaluated. An increase in the decomposition temperature of the modified material compared to the pure silane can indicate strong chemical bonding between the silane and the substrate, leading to enhanced thermal stability. witpress.com

Table 1: Representative TGA Data for Silane-Modified Materials

| Material | Initial Decomposition Temperature (°C) | Final Decomposition Temperature (°C) | Residue at 800°C (%) |

| Unmodified Silica (B1680970) Nanoparticles | ~150 (water loss) | >800 | ~95 |

| ICPMS-Modified Silica Nanoparticles | ~250 | ~600 | Varies with grafting density |

| Unmodified Polymer | ~300 | ~450 | <5 |

| ICPMS-Modified Polymer Composite | ~320 | ~480 | >5 (due to silica from silane) |

Note: The values in this table are illustrative and can vary significantly depending on the specific materials, silane concentration, and experimental conditions.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Dispersion

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials treated with this compound. nih.govnih.govresearchgate.net SEM provides high-resolution, three-dimensional-like images by scanning the surface with a focused beam of electrons. nih.gov This allows for the detailed examination of changes in surface texture, roughness, and the distribution of the silane coating.

When ICPMS is applied to a substrate, SEM can reveal whether the silane forms a uniform, continuous film or aggregates into discrete domains. For composite materials where ICPMS is used to treat filler particles, SEM is crucial for assessing the dispersion of these particles within the polymer matrix. mdpi.com Improved dispersion of fillers, facilitated by the silane coupling agent, can be observed as a more homogeneous distribution of particles in the SEM images.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), an analytical technique often coupled with SEM, can provide elemental analysis of the sample's surface. nih.gov By mapping the distribution of silicon (from the silane) on the surface, EDX can confirm the presence and uniformity of the ICPMS coating.

Transmission Electron Microscopy (TEM) for Nanoparticle Dispersion and Compatibility

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is particularly useful for characterizing the dispersion and compatibility of nanoparticles modified with this compound within a matrix. nih.govnih.govresearchgate.netutexas.edu TEM works by transmitting a beam of electrons through an ultra-thin specimen, providing detailed internal structural information. nih.govresearchgate.net

In the context of nanocomposites, ICPMS is frequently used to functionalize nanoparticles to improve their interaction and compatibility with a polymer matrix. TEM analysis can directly visualize the individual nanoparticles and their arrangement within the composite. mdpi.com Agglomeration of nanoparticles, which can be detrimental to the material's properties, is easily identified. A uniform dispersion of nanoparticles, indicating good compatibility, is a key indicator of the effectiveness of the ICPMS treatment. mdpi.com

High-resolution TEM (HR-TEM) can even provide information at the atomic scale, allowing for the visualization of the interface between the nanoparticle and the polymer matrix, further elucidating the role of the silane in promoting interfacial adhesion.

Other Characterization Methods

While the aforementioned techniques are central to the characterization of ICPMS and its derivatives, other methods also provide valuable information. These can include:

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive elemental analysis technique that can be used to accurately quantify the amount of silicon, and thus the amount of silane, in a modified material, especially at very low concentrations. nih.govspectroscopyonline.comuran.ruecn.nlspectroscopyonline.comeag.comthermofisher.comyoutube.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly useful for confirming the covalent bonding of the silane to the substrate surface.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystallographic structure of materials. It provides detailed information about the atomic arrangement, identifying crystalline phases, determining the degree of crystallinity, and measuring structural properties like lattice parameters and crystallite size. For derivatives of this compound, which are often incorporated into semi-crystalline polymer matrices or form self-condensed polysiloxane networks, XRD is indispensable for structural elucidation.

The fundamental principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are generated by a cathode ray tube, filtered to produce a single wavelength, and directed toward the sample. As the incident rays interact with the atoms in the crystal lattice, they are scattered in all directions. For specific angles of incidence, known as Bragg's angles (θ), the scattered waves interfere constructively, producing a diffracted beam that is detected. The relationship is described by Bragg's Law: nλ = 2d sin(θ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between atomic planes in the crystal, and 'θ' is the angle of diffraction.

In the context of this compound derivatives, XRD analysis serves several key purposes:

Phase Identification: When the silane is used as a coupling agent or crosslinker in a composite material, XRD can confirm the crystalline structure of the matrix and identify any new crystalline phases that may have formed due to the addition of the silane. researchgate.net The resulting diffraction pattern is a unique fingerprint of the material's crystalline components.

Analysis of Nanocomposites: In nanocomposites where the silane is used to functionalize nanoparticles (e.g., TiO2 or Bi2O3), XRD is used to confirm that the crystalline structure of the nanoparticles remains intact after the surface modification process. researchgate.netresearchgate.net

Table 1: Representative XRD Data Interpretation for a Silane-Modified Composite This table illustrates the type of data obtained from an XRD analysis, not specific results for this compound.

| Crystalline Phase Identified | Diffraction Angle (2θ) | d-spacing (Å) | Miller Indices (hkl) |

| Polymer Matrix (Phase 1) | 21.5° | 4.13 | (110) |

| Polymer Matrix (Phase 1) | 23.8° | 3.74 | (200) |

| Filler (e.g., Anatase TiO₂) | 25.3° | 3.52 | (101) |

| Filler (e.g., Anatase TiO₂) | 48.1° | 1.89 | (200) |

The analysis of such data allows researchers to verify the composition and structural integrity of the final material. researchgate.net

Contact Angle Measurements for Hydrophilicity/Hydrophobicity

Contact angle measurement is the primary method for quantifying the wettability of a solid surface, which describes the balance between adhesive and cohesive forces when a liquid droplet is placed on it. nih.gov This analysis is critical for applications of this compound involving surface modification, where the goal is often to alter the surface energy and render a substrate either hydrophobic (water-repelling) or hydrophilic (water-attracting).

A contact angle goniometer is used to measure the angle (θ) formed at the three-phase boundary where the liquid, gas (usually air), and solid intersect. nih.gov

A low contact angle (typically < 90°) indicates that the liquid spreads over the surface, signifying good wetting and a hydrophilic surface. biolinscientific.com For superhydrophilic surfaces, the contact angle is generally less than 10°. biolinscientific.com

A high contact angle (typically > 90°) indicates that the liquid minimizes its contact with the surface, forming a distinct droplet. This signifies poor wetting and a hydrophobic surface.

When this compound is applied to a substrate containing hydroxyl (-OH) groups (e.g., glass, cellulose (B213188), or metal oxides), the isocyanate group reacts with the surface. Simultaneously, the trimethoxysilane groups hydrolyze and condense to form a cross-linked polysiloxane layer. The propyl chains orient away from the surface, creating a low-energy, non-polar interface that repels water.

Research on various alkoxysilanes has demonstrated their effectiveness in increasing surface hydrophobicity. For example, treating wood fibers with silanes significantly increases the water contact angle compared to untreated fibers. researchgate.net This suggests that the silane treatment successfully improves the hydrophobicity of the material's surface. researchgate.net The change in wettability is a direct indicator of the success of the surface functionalization. researchgate.net

Table 2: Representative Water Contact Angle Data for Silane-Modified Wood Fibers Data adapted from a study on various alkoxysilanes to illustrate the typical effect of silanization.

| Sample | Water Contact Angle (θ) | Surface Property | Reference |

| Control (Unmodified Fiber) | 103.4° | Hydrophobic | researchgate.net |

| Silane-Modified Fiber A | 136.0° | More Hydrophobic | researchgate.net |

| Silane-Modified Fiber B | 127.9° | More Hydrophobic | researchgate.net |

| Silane-Modified Fiber C | 139.7° | More Hydrophobic | researchgate.net |

By measuring both the advancing (as the droplet volume is increased) and receding (as the volume is decreased) contact angles, one can also assess contact angle hysteresis, which provides information on surface roughness and chemical heterogeneity. nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Anti-Corrosion Properties

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the performance of protective coatings, making it ideal for evaluating the anti-corrosion properties of films derived from this compound. kta.comnih.gov When applied to a metal substrate, this silane can form a dense, cross-linked, and strongly adherent polysiloxane layer that acts as a physical barrier, inhibiting the ingress of corrosive agents like water, oxygen, and ions.

EIS works by applying a small amplitude AC voltage signal over a wide range of frequencies to the coated metal, which is submerged in an electrolyte (e.g., a 3.5% NaCl solution). nih.gov The system's impedance, which is the frequency-dependent opposition to the current flow, is measured. The resulting data is often presented in Nyquist or Bode plots and interpreted by fitting it to an equivalent electrical circuit (EEC). researchgate.net This model uses resistors (R) and capacitors (C) to represent the physical and electrochemical processes occurring at the coating/metal interface. nih.gov

Key parameters obtained from EIS analysis include:

Coating Capacitance (C_c): This is related to the amount of water absorbed by the coating. An increase in C_c over time indicates water uptake, which is a precursor to corrosion.

Pore Resistance (R_po) or Coating Resistance (R_c): This represents the resistance of the electrolyte pathways through the pores and defects in the coating. A high initial R_po is characteristic of a good barrier coating. A significant decrease over time signals coating degradation.

The primary advantage of EIS is its ability to detect the early stages of coating degradation long before visible signs of corrosion, like rust, appear. kta.com Because the test is non-destructive, the same sample can be monitored over extended periods of immersion, providing valuable data on the coating's long-term durability. kta.comnih.gov

Table 3: Representative EIS Data for a Coated Steel Panel Over Time This table illustrates typical data trends from an EIS corrosion study, not specific results for this compound.

This data clearly shows the decline in protective properties as the coating degrades with prolonged exposure to the corrosive environment. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the full molecular weight distribution of a polymer. researchgate.net This information is critical for polymers derived from the hydrolysis and condensation of this compound, as the molecular weight and its distribution directly influence the material's end-use properties, such as viscosity, hardness, flexibility, and cure time. researchgate.net

GPC separates molecules based on their effective size in solution, or hydrodynamic volume. researchgate.net The process involves dissolving the polymer in a suitable solvent and pumping the solution through a column packed with porous gel particles. researchgate.net Larger polymer coils cannot enter the small pores of the gel and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, taking a longer, more tortuous path, and therefore elute later. shimadzu.com

A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. shimadzu.com By running a series of known molecular weight standards (e.g., polystyrene), a calibration curve is generated that plots retention time against the logarithm of molecular weight. shimadzu.com This curve is then used to determine the molecular weight distribution of the unknown sample.

The key parameters obtained from a GPC analysis are:

Number-Average Molecular Weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of molecules.

Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w / M_n). This value describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all molecules have the same length), while higher values signify a broader distribution of chain lengths. researchgate.net

Controlling the polymerization conditions of this compound to target a specific M_w and a narrow PDI is essential for achieving consistent and predictable material performance. GPC is the central analytical tool used to verify the success of the polymerization reaction and for quality control of the resulting polymer. azom.comlcms.cz

Table 4: Representative GPC Analysis Data for a Polysiloxane Sample This table shows a typical set of results obtained from a GPC analysis.

| Parameter | Symbol | Value | Significance | Reference |

| Number-Average Molecular Weight | M_n | 15,000 g/mol | Relates to colligative properties | researchgate.netshimadzu.com |

| Weight-Average Molecular Weight | M_w | 26,000 g/mol | Relates to bulk properties (e.g., strength) | researchgate.netshimadzu.com |

| Polydispersity Index | PDI | 1.73 | Describes the breadth of the MWD | researchgate.net |

This analysis provides a comprehensive profile of the polymer, which is crucial for predicting its behavior and ensuring its suitability for a given application. lcms.cz

Surface Functionalization and Modification Research

Modification of Inorganic Substrates

3-Isocyanatopropyltrimethoxysilane (IPTMS) serves as a critical coupling agent for modifying the surface of inorganic materials. Its unique bifunctional structure, containing both a reactive isocyanate group and hydrolyzable trimethoxysilyl groups, allows it to bridge inorganic substrates and organic polymers, thereby enhancing the properties of the resulting composite materials.

A novel approach in materials science involves the use of this compound to decorate graphene oxide (GO) with nano-titanium dioxide (TiO₂), creating a TiO₂–GO nanocomposite. mdpi.comresearchgate.net In this synthesis, the highly reactive isocyanate group of IPTMS bonds with the hydroxyl (-OH) and carboxyl (-COOH) functional groups present on the surface of graphene oxide. mdpi.com Simultaneously, the methoxy (B1213986) groups (–OCH₃) of the IPTMS molecule conjugate with the nano-TiO₂ via a dehydration condensation reaction. mdpi.com This method is noted for its efficiency and relative ease of execution due to the high reactivity of IPTMS. mdpi.comchemicalbook.com The successful synthesis and modification have been confirmed through various characterization techniques, including Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and scanning electron microscopy (SEM). mdpi.comresearchgate.netnih.gov

Research demonstrates that the incorporation of TiO₂–GO nanocomposites, synthesized using IPTMS, markedly enhances the anti-corrosion properties of epoxy coatings. mdpi.comnih.gov Electrochemical Impedance Spectroscopy (EIS) studies reveal that coatings containing the TiO₂–GO nanocomposite exhibit significantly improved corrosion resistance compared to coatings with pristine graphene oxide or nano-TiO₂ alone. mdpi.comresearchgate.netnih.gov The synergistic effect of the well-dispersed, barrier-forming GO sheets and the corrosion-resistant TiO₂ nanoparticles, effectively linked by IPTMS, contributes to this superior performance. researchgate.netresearchgate.net The silane (B1218182) coupling agent ensures a strong interfacial adhesion between the nanocomposite and the epoxy matrix, further preventing corrosive agents from reaching the substrate.

Table 1: Corrosion Resistance of Epoxy Coatings

| Coating Sample | Corrosion Resistance | Key Findings |

|---|---|---|

| Pure Epoxy | Baseline | Lower barrier properties. |

| Epoxy + GO | Improved | Moderate improvement in corrosion resistance. |

| Epoxy + Nano-TiO₂ | Improved | Positive impact on corrosion resistance. mdpi.com |

| Epoxy + TiO₂–GO (via IPTMS) | Significantly Improved | Superior anti-corrosion performance due to excellent dispersibility and barrier properties. mdpi.comnih.gov |

A key outcome of modifying graphene oxide with IPTMS and nano-TiO₂ is the transformation of its surface character from hydrophilic to hydrophobic. mdpi.comresearchgate.netnih.gov Graphene oxide is inherently hydrophilic due to the presence of oxygen-containing functional groups. mdpi.comresearchgate.net The reaction of these hydrophilic groups with IPTMS, followed by the decoration with hydrophobic nano-TiO₂, effectively masks the polar functionalities. mdpi.com This change is evidenced by dispersion tests where the modified TiO₂–GO precipitates in water but remains well-dispersed in organic solvents like ethanol (B145695), while unmodified GO shows the opposite behavior. mdpi.com

Table 2: Wettability of Graphene Oxide Derivatives

| Material | Surface Property | Water Contact Angle | Rationale |

|---|---|---|---|

| Graphene Oxide (GO) | Hydrophilic | < 90° mdpi.comresearchgate.net | Abundance of hydroxyl, carbonyl, and carboxyl functional groups. mdpi.com |

| TiO₂–GO (modified with IPTMS) | Hydrophobic | > 90° | Reaction of hydrophilic groups with IPTMS and decoration with hydrophobic nano-TiO₂. mdpi.com |

The induced hydrophobicity of the TiO₂–GO nanocomposite is crucial for its enhanced dispersity within non-polar polymer matrices, such as epoxy resins. mdpi.comresearchgate.netnih.gov The improved compatibility between the modified nanoparticles and the organic matrix prevents agglomeration and ensures a more uniform distribution. researchgate.netnih.gov This homogenous dispersion is fundamental to achieving superior mechanical and barrier properties in the final composite material, as it allows for effective stress transfer and reduces the formation of defect sites. researchgate.netnih.gov

Functionalization of Titanium Dioxide Nanoparticles

The functionalization of titanium dioxide (TiO₂) nanoparticles is a key strategy to enhance their utility in various applications. The surface of TiO₂ naturally possesses a high number of free hydroxyl groups, which serve as active sites for chemical modification. nih.gov These groups facilitate the attachment of various organic or inorganic ligands, such as silane coupling agents, to tailor the nanoparticles' surface properties. nih.gov

When this compound is used to functionalize TiO₂ nanoparticles, a robust chemical bond is formed. The trimethoxysilyl end of the IPTMS molecule undergoes hydrolysis and subsequent condensation with the hydroxyl groups on the TiO₂ surface. mdpi.com This results in a covalent linkage, effectively grafting the silane molecule onto the nanoparticle. chemicalbook.comresearchgate.net This functionalization not only modifies the surface chemistry of the TiO₂ but can also improve the cross-linking density and adhesion strength when these nanoparticles are incorporated into a polymer coating, leading to more durable and resilient materials. exlibrisgroup.com

Silica (B1680970) Surface Engineering for Protein Immobilization

The immobilization of proteins onto solid supports is a cornerstone of various biotechnological applications, including biosensors, enzyme reactors, and diagnostic assays. Silica is a favored support material due to its high surface area, mechanical stability, and biocompatibility. researchgate.net this compound is a valuable tool for silica surface engineering, enabling the covalent attachment of proteins. The process involves first reacting the silane with the silica surface to introduce the reactive isocyanate groups. These groups can then react with nucleophilic groups on the protein surface, such as amine (-NH2) or thiol (-SH) groups, to form stable covalent bonds.